1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid
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Overview
Description
1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid is a heterocyclic compound that combines the structural features of pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetic acid moiety enhances its chemical stability and reactivity.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like tetrahydrofuran, and controlled temperature and pressure conditions. The major products formed from these reactions are often substituted pyrazolo[4,3-b]pyridines with diverse functional groups .
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridin-7-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atoms within the rings.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with a pyrrole ring fused to a pyridine ring, exhibiting different biological activities.
Pyrazoloquinolines: These compounds have a quinoline ring fused to a pyrazole ring, showing distinct pharmacological properties.
The uniqueness of 1H-Pyrazolo[4,3-b]pyridin-7-amine lies in its specific substitution pattern and the presence of the trifluoroacetic acid moiety, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.C2HF3O2/c7-4-1-2-8-5-3-9-10-6(4)5;3-2(4,5)1(6)7/h1-3H,(H2,7,8)(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUQCXIAASUPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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